molecular formula C28H20ClNO B12554212 6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline CAS No. 189155-54-2

6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline

Cat. No.: B12554212
CAS No.: 189155-54-2
M. Wt: 421.9 g/mol
InChI Key: GCNDAMLOPLUPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the use of hydrogen peroxide in trifluoroacetic acid to prepare intermediate compounds, which are then further reacted to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

189155-54-2

Molecular Formula

C28H20ClNO

Molecular Weight

421.9 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline

InChI

InChI=1S/C28H20ClNO/c1-31-23-15-12-21(13-16-23)28-27(20-10-6-3-7-11-20)26(19-8-4-2-5-9-19)24-18-22(29)14-17-25(24)30-28/h2-18H,1H3

InChI Key

GCNDAMLOPLUPDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.